Molecular Weight and Purity Profile for 108792-09-2 vs. Acetamide Analog
The target compound (MW 222.28 g/mol) differs from the structurally simpler N-(4-amino-2-methoxyphenyl)acetamide (MW 180.20 g/mol) by 42.08 g/mol, a difference consistent with the substitution of a methyl group for a tert-butyl group in the amide moiety . The target compound is commercially available with a typical purity specification of ≥95%, which is comparable to the ≥95% purity specification for the acetamide analog from similar vendors . This indicates that while purity levels are similar, the molecular weight and corresponding structural bulk are key differentiators.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 222.28 g/mol |
| Comparator Or Baseline | N-(4-amino-2-methoxyphenyl)acetamide: 180.20 g/mol |
| Quantified Difference | 42.08 g/mol increase |
| Conditions | N/A |
Why This Matters
The higher molecular weight confirms the presence of the bulkier 2,2-dimethylpropanamide group, which is the primary structural feature differentiating it from simpler analogs and is critical for any structure-activity relationship (SAR) study.
